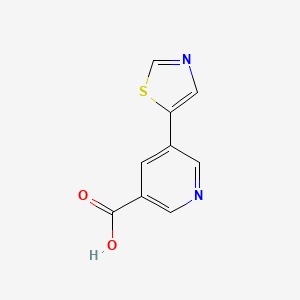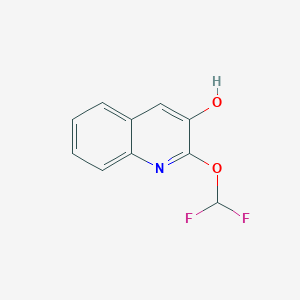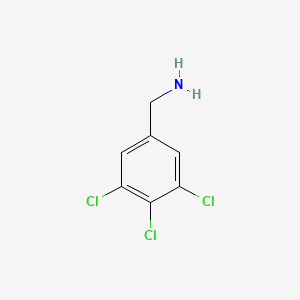
6-Chloro-2-cyclopropyl-7-methyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclopropyl-7-methyl-7H-purine is a chemical compound with the molecular formula C9H9ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-7-methyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropyl-7-methyl-7H-purine and thionyl chloride.
Chlorination: The 2-cyclopropyl-7-methyl-7H-purine is reacted with thionyl chloride under controlled conditions to introduce the chlorine atom at the 6-position of the purine ring. This reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-cyclopropyl-7-methyl-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine, ethylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride may be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methylamine would yield 6-methylamino-2-cyclopropyl-7-methyl-7H-purine.
科学的研究の応用
6-Chloro-2-cyclopropyl-7-methyl-7H-purine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-cyclopropyl-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some general aspects include:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Some compounds similar to 6-Chloro-2-cyclopropyl-7-methyl-7H-purine include:
6-Chloro-2-cyclopropyl-7H-purine: Lacks the methyl group at the 7-position.
2-Cyclopropyl-7-methyl-7H-purine: Lacks the chlorine atom at the 6-position.
6-Chloro-7-methyl-7H-purine: Lacks the cyclopropyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
6-chloro-2-cyclopropyl-7-methylpurine |
InChI |
InChI=1S/C9H9ClN4/c1-14-4-11-9-6(14)7(10)12-8(13-9)5-2-3-5/h4-5H,2-3H2,1H3 |
InChIキー |
KSNXYQSEAKEAEG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)



![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)



